2-Chloro-4-(4-methylpiperidin-1-yl)pyridine
Overview
Description
2-Chloro-4-(4-methylpiperidin-1-yl)pyridine, also known as CMPP, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular formula of C11H15ClN2 and a molecular weight of 210.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by a chlorine atom and at the 4th position by a 4-methylpiperidin-1-yl group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 303.8±27.0 °C and it has a density of 1.164 . It should be stored at a temperature of 2-8°C . The predicted pKa value is 7.11±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-4-(4-methylpiperidin-1-yl)pyridine serves as a versatile intermediate in organic synthesis. Research has demonstrated its use in the synthesis of a wide array of chemical derivatives, showcasing its utility in creating compounds with potential analgesic properties. For example, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were synthesized and tested for their antinociceptive activity, indicating the compound's role in the development of pain management solutions (Rádl et al., 2010). Additionally, its modification through various chemical reactions has enabled the creation of complex molecules, such as in the synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Zinad et al., 2018).
Coordination Chemistry and Material Science
The compound and its derivatives have been applied in coordination chemistry to develop materials with novel properties. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been used as ligands to synthesize luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting its importance in creating functional materials for technological applications (Halcrow, 2005).
Safety and Hazards
2-Chloro-4-(4-methylpiperidin-1-yl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
2-chloro-4-(4-methylpiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFJYLUIHSAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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